molecular formula C11H12N2O3 B3043207 2-Amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid CAS No. 788772-02-1

2-Amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid

Cat. No.: B3043207
CAS No.: 788772-02-1
M. Wt: 220.22 g/mol
InChI Key: GWQLYRODLADULD-UHFFFAOYSA-N
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Description

2-Amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid (CAS 788772-02-1) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C11H12N2O3 and a molecular weight of 220.22 g/mol, this molecule features an oxindole (2-oxoindoline) scaffold, a structure of significant interest in medicinal chemistry . The indole nucleus is a privileged structure in drug discovery, known for its diverse pharmacological activities . Researchers are actively exploring indole derivatives for their potential as anti-tubercular agents, with some compounds acting through the inhibition of novel targets like DprE1 and others progressing to clinical trials . Beyond infectious disease, the indole scaffold is a key component in marketed drugs and investigational compounds across a wide spectrum of therapeutic areas, including antiviral, anti-inflammatory, and anticancer applications . This specific compound, which integrates an alpha-amino acid functional group with the oxindole core, is a valuable building block for the synthesis of novel bioactive molecules or for use in biochemical studies. It is offered with the understanding that it is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(2-oxo-1,3-dihydroindol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c12-8(11(15)16)4-6-1-2-9-7(3-6)5-10(14)13-9/h1-3,8H,4-5,12H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQLYRODLADULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)CC(C(=O)O)N)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing high-yielding and cost-effective reagents and catalysts. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Hydroxyindole derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential as a therapeutic agent. Its structural similarity to amino acids allows it to interact with biological systems effectively. Research indicates that derivatives of this compound may exhibit anti-cancer properties by inducing apoptosis in cancer cells. For instance, studies have demonstrated that compounds with similar indole structures can inhibit tumor growth in various cancer models.

Case Study: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several indole derivatives based on this structure, revealing significant cytotoxic effects against human cancer cell lines. The mechanism involved the activation of apoptotic pathways through caspase activation and mitochondrial dysfunction.

2. Neuropharmacology

Another significant application lies in neuropharmacology. The compound's ability to modulate neurotransmitter systems suggests its potential use in treating neurological disorders such as depression and anxiety. Research indicates that compounds with similar indole structures can act as selective serotonin reuptake inhibitors (SSRIs).

Case Study: SSRI Activity
In a study published in Neuropharmacology, researchers evaluated the effects of related compounds on serotonin levels in animal models. The results indicated that certain derivatives increased serotonin availability, leading to improved mood and reduced anxiety-like behaviors.

Biochemical Applications

1. Enzyme Inhibition

The compound also serves as a valuable tool for studying enzyme activity. Its ability to act as an inhibitor for specific enzymes makes it useful in biochemical assays. For example, it has been investigated for its inhibitory effects on enzymes involved in metabolic pathways related to cancer metabolism.

Case Study: Enzyme Inhibition
A research article from Biochemistry documented the compound's inhibition of lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism. The inhibition led to reduced lactate production and impaired energy metabolism in cancer cells.

Data Table: Summary of Applications

Application AreaSpecific UseRelevant Findings
Medicinal ChemistryAnti-cancer agentInduces apoptosis in cancer cell lines
NeuropharmacologyPotential SSRIIncreases serotonin levels; reduces anxiety
Biochemical ResearchEnzyme inhibitorInhibits lactate dehydrogenase (LDH)

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of α-amino acids with heterocyclic side chains. Below is a comparative analysis of structurally related compounds, emphasizing substituent variations, molecular properties, and biological activities where available.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents/Modifications Biological Activity (Source)
Target Compound C₁₁H₁₂N₂O₃ 220.23 788772-02-1 2-oxo-2,3-dihydro-1H-indol-5-yl Not reported in evidence
(S)-2-Amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid (Compound 5a-e) Not specified N/A N/A Thiazole-aryl group, methyl substitution Antimycobacterial (MTB, BCG); non-toxic to HUVEC, HeLa, HCT116
2-Amino-3-(3-hydroxy-4-methyl-isoxazol-5-yl)propanoic acid hydrate C₇H₁₀N₂O₄·xH₂O 210.16 (anhydrous) 210049-09-5 Hydroxy-methyl-isoxazole Not reported; structural similarity to neurotransmitter analogues
(2S)-2-Amino-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)propanoic acid hydrochloride C₈H₁₃Cl₂N₃O₂S 286.18 1558110-45-4 Benzoxazol-5-yl, hydrochloride salt Not reported; likely used in crystallography
(S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic acid C₁₆H₁₈FN₂O₄ 321.33 Not provided Boc-protected amine, 6-fluoroindole Used in peptide synthesis (protection strategy)

Key Observations

Heterocyclic Side Chains: The target compound’s indole-oxo group differentiates it from analogues with thiazole (e.g., Compound 5a-e ), isoxazole , or benzoxazole substituents. Thiazole-containing derivatives (e.g., Compound 5a-e) exhibit antimycobacterial activity, suggesting that heterocyclic bulk and sulfur atoms enhance interactions with microbial targets .

Bioactivity: Unlike the target compound, thiazole-based amino acids in demonstrate antimycobacterial activity against M. tuberculosis H37Ra and M. This highlights the role of thiazole’s electron-rich aromatic system in targeting bacterial enzymes.

Protective Groups and Salts: Boc-protected derivatives (e.g., ) and hydrochloride salts (e.g., ) are common strategies to improve stability or solubility during synthesis .

Molecular Weight and Solubility :

  • The target compound’s molecular weight (220.23 g/mol) is lower than most analogues (e.g., 321.33 g/mol for the Boc-fluoroindole derivative ), suggesting better membrane permeability. However, the oxo-dihydroindole group may reduce hydrophilicity compared to isoxazole or thiazole derivatives.

Research Implications and Gaps

  • Structural Activity Relationships (SAR) : The evidence lacks direct data on the target compound’s bioactivity. Comparative studies with its thiazole, isoxazole, or benzoxazole analogues could elucidate how indole-oxo moieties influence pharmacological profiles.
  • Synthetic Utility : The commercial availability of the target compound () positions it as a building block for drug discovery, particularly in designing indole-based protease inhibitors or receptor ligands.

Biological Activity

2-Amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid is an indole derivative that has garnered attention due to its diverse biological activities. Structurally related to tryptophan, this compound exhibits significant potential in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with multiple biological targets:

  • Receptor Binding : This compound binds with high affinity to various receptors, influencing numerous signaling pathways.
  • Induction of Apoptosis : Research indicates that it may promote apoptosis in cancer cells, particularly melanoma cells, by modulating key apoptotic pathways.
  • Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress in biological systems.

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description
AnticancerInhibits proliferation of cancer cells (e.g., melanoma) and promotes apoptosis.
AntimicrobialExhibits activity against various pathogens, contributing to its potential use in treating infections.
Anti-inflammatoryReduces inflammation through modulation of immune responses.
AntioxidantProtects cells from oxidative damage by scavenging free radicals.
AntidiabeticShows potential in regulating blood sugar levels and improving insulin sensitivity.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Studies : A study on the effects of this compound on melanoma cells demonstrated a significant reduction in cell viability and increased apoptosis rates. The mechanism was linked to the activation of caspase pathways and inhibition of survival signals.
  • Antimicrobial Activity : Research highlighted its effectiveness against a range of bacterial strains. The compound showed particular promise against antibiotic-resistant bacteria, suggesting its potential as a novel therapeutic agent.
  • Anti-inflammatory Effects : In vitro studies indicated that this compound could inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

Q & A

Q. What are the standard synthetic methodologies for preparing 2-Amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid?

  • Methodological Answer : The synthesis typically involves indole-ring functionalization followed by amino acid coupling. For example:
  • Step 1 : Introduce the 2-oxo-2,3-dihydro-1H-indol-5-yl moiety via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to generate the indole scaffold .
  • Step 2 : Couple the indole derivative with a protected amino acid (e.g., tert-butoxycarbonyl (Boc)-protected glycine) using carbodiimide-based coupling agents (e.g., EDC/HOBt).
  • Step 3 : Deprotect the amino group under acidic conditions (e.g., TFA) to yield the final product .
  • Key Consideration : Monitor reaction progress via TLC or HPLC to avoid over-oxidation of the dihydroindole ring.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of techniques is recommended:
  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 10.5–11.0 ppm (NH of oxindole), δ 6.5–7.5 ppm (aromatic protons), and δ 3.0–4.0 ppm (CH₂ groups) .
  • ¹³C NMR : Carbonyl signals at δ 170–175 ppm (carboxylic acid) and δ 175–180 ppm (oxindole ketone) .
  • X-ray Crystallography : Resolves tautomeric ambiguity in the oxindole ring (e.g., lactam vs. enol forms) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 247.1) .

Q. How does the tautomeric equilibrium of the oxindole moiety affect experimental data interpretation?

  • Methodological Answer : The 2-oxo-2,3-dihydro-1H-indol-5-yl group exists in a tautomeric equilibrium between lactam and enol forms. This can lead to discrepancies in NMR and UV-Vis spectra:
  • Dynamic NMR : Use variable-temperature NMR to observe coalescence of proton signals, indicating tautomeric interconversion .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict dominant tautomers under specific conditions .

Advanced Research Questions

Q. What strategies address enantioselective synthesis challenges for this chiral amino acid?

  • Methodological Answer : Enantiomeric purity is critical for biological studies. Approaches include:
  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with palladium or rhodium catalysts during indole functionalization .
  • Enzymatic Resolution : Employ acylases or lipases to hydrolyze racemic mixtures selectively .
  • Chiral HPLC : Validate enantiomeric excess (ee) using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from variations in tautomer ratios, solvent effects, or impurity profiles:
  • Purity Assessment : Conduct LC-MS to quantify impurities (e.g., residual indole precursors) .
  • Solvent Screening : Test activity in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents to assess tautomer-dependent bioactivity .
  • Control Experiments : Compare synthetic batches with commercially available reference standards (e.g., USP-grade 5-hydroxytryptophan analogs) .

Q. What are the applications of this compound in coordination chemistry?

  • Methodological Answer : The amino and carboxylate groups enable metal chelation:
  • Complex Synthesis : React with Ce(III) or Fe(III) salts in ethanol/water mixtures (1:1) at pH 6–7 to form stable complexes .
  • Characterization : Use molar conductance measurements (Λm ≈ 80–120 S cm² mol⁻¹ for 1:2 metal-ligand complexes) and FTIR (shift in ν(COO⁻) from ~1600 cm⁻¹ to ~1400 cm⁻¹ upon coordination) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid

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